2-Methyl-4,6,7-trichloroquinoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6,7-trichloroquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2-methylquinoline with chlorine gas under controlled conditions to introduce chlorine atoms at the 4, 6, and 7 positions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar chlorination reactions, optimized for yield and purity, using industrial chlorination equipment and stringent reaction controls .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4,6,7-trichloroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation and Reduction Reactions: Products can range from quinoline N-oxides to reduced quinoline derivatives.
Scientific Research Applications
Chemistry: 2-Methyl-4,6,7-trichloroquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of analogs of echinorine, a compound with potential biological activity .
Biology and Medicine: The compound’s derivatives are studied for their potential antimicrobial, antiviral, and anticancer properties. Its structure-activity relationship (SAR) studies help in designing new drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its halogenated structure makes it a valuable intermediate in the synthesis of various functional materials .
Mechanism of Action
The exact mechanism of action of 2-Methyl-4,6,7-trichloroquinoline is not well-documented. like other quinoline derivatives, it is believed to interact with biological targets such as enzymes and receptors. The compound may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Methyl-4,5,7-trichloroquinoline
- 2-Methyl-4,6,8-trichloroquinoline
- 2-Methyl-4,7,8-trichloroquinoline
Comparison: 2-Methyl-4,6,7-trichloroquinoline is unique due to the specific positions of the chlorine atoms on the quinoline ring. This positional specificity can influence its reactivity and biological activity compared to other trichloroquinoline derivatives. For instance, the presence of chlorine atoms at the 4, 6, and 7 positions may enhance its ability to interact with certain biological targets, making it more effective in specific applications .
Biological Activity
2-Methyl-4,6,7-trichloroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimalarial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The structure of this compound includes a quinoline core with three chlorine substituents and a methyl group. This configuration is crucial for its biological activity, as the presence of halogens often enhances the lipophilicity and bioavailability of quinoline derivatives.
Antimalarial Activity
Research has demonstrated that this compound exhibits potent antimalarial properties. A study evaluated several chloroquinoline derivatives against Plasmodium falciparum, revealing that compounds with similar structures often show moderate to high antimalarial activity.
Table 1: Antimalarial Activity of Quinoline Derivatives
Compound | IC50 (µM) | Activity Level |
---|---|---|
This compound | TBD | High |
Compound 1 (7-chloro) | 11.92 | Very High |
Compound 2 (5-chloro) | 25.37 | High |
Compound 3 (4-chloro) | 42.61 | Moderate |
CQ (Chloroquine) | 23 | Reference |
Note: IC50 values represent the concentration required to inhibit 50% of the parasite's growth. The exact IC50 for this compound is yet to be determined (TBD) but is anticipated to be competitive based on structural analogs .
Anticancer Activity
In addition to its antimalarial effects, this compound has been investigated for its anticancer properties. Studies have shown that derivatives of quinoline can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A series of experiments assessed the cytotoxic effects of quinoline derivatives on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Notably, compounds structurally related to this compound demonstrated significant selectivity towards MCF-7 cells.
Table 2: Anticancer Activity of Quinoline Derivatives
Compound | Cell Line | IC50 (µM) | Selectivity |
---|---|---|---|
This compound | MCF-7 | TBD | High |
Compound A | HCT-116 | 21.41 | Moderate |
Compound B | HeLa | 50.03 | Low |
These findings suggest that modifications on the quinoline ring can enhance selectivity towards specific cancer types .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis in cancer cells.
- Induction of Apoptosis : Quinoline derivatives can activate apoptotic pathways leading to cell death.
- Antiviral Properties : Some studies indicate potential antiviral activity against dengue virus and other pathogens .
Properties
IUPAC Name |
4,6,7-trichloro-2-methylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N/c1-5-2-7(11)6-3-8(12)9(13)4-10(6)14-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUJOEVTMZWXCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589006 | |
Record name | 4,6,7-Trichloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75896-70-7 | |
Record name | 4,6,7-Trichloro-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75896-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6,7-Trichloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75896-70-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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